5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a pyrimidine derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.21 g/mol . This compound is part of the broader class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of diethyl malonate with urea under acidic conditions to form the pyrimidine ring . The reaction conditions often include heating the reactants in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation .
Scientific Research Applications
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar pyrimidine core but have different substituents that confer distinct biological activities.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another related compound used as a hydrogen source in conjugate reduction and organocatalytic reductive amination.
Uniqueness
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(4-2)5(6(12)13)10-8(15)11-7(9)14/h5H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14,15) |
InChI Key |
FDOFMUBGIFACOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(=O)NC1=O)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.